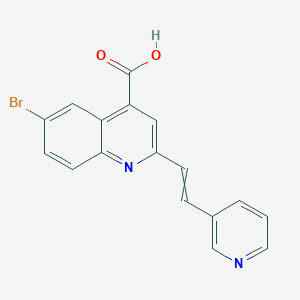6-Bromo-2-(2-pyridin-3-ylethenyl)quinoline-4-carboxylic acid
CAS No.:
Cat. No.: VC15877898
Molecular Formula: C17H11BrN2O2
Molecular Weight: 355.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H11BrN2O2 |
|---|---|
| Molecular Weight | 355.2 g/mol |
| IUPAC Name | 6-bromo-2-(2-pyridin-3-ylethenyl)quinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C17H11BrN2O2/c18-12-4-6-16-14(8-12)15(17(21)22)9-13(20-16)5-3-11-2-1-7-19-10-11/h1-10H,(H,21,22) |
| Standard InChI Key | OMLWOMPGSDDIDN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CN=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
The compound’s quinoline backbone consists of a benzene ring fused to a pyridine ring, with substitutions at strategic positions that enhance its bioactivity. The 6-bromo substituent introduces electron-withdrawing effects, stabilizing the aromatic system and influencing electrophilic substitution patterns. The 2-(pyridin-3-yl)ethenyl group extends conjugation, facilitating π-π interactions with biological targets such as DNA and enzymes . The 4-carboxylic acid moiety provides hydrogen-bonding capabilities, critical for binding to active sites in proteins.
Molecular Formula and Weight
-
Molecular Formula:
-
Molecular Weight: 355.19 g/mol.
Spectroscopic and Computational Data
The compound’s structure has been validated via NMR, IR, and mass spectrometry. Computational models predict a planar conformation due to the conjugated ethenyl bridge, with dipole moments oriented toward the pyridine and carboxylic acid groups. Density functional theory (DFT) calculations suggest that the bromine atom’s electronegativity polarizes the quinoline ring, enhancing reactivity at the 3- and 7-positions.
Comparative Analysis of Quinoline Analogues
Quinoline derivatives exhibit varied bioactivities depending on substituent patterns. The table below contrasts key structural and functional differences:
The pyridin-3-yl group in the target compound facilitates stronger interactions with aromatic amino acid residues (e.g., Phe, Tyr) in enzyme binding pockets compared to thiophene or bromophenyl analogues .
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
The synthesis typically involves three stages:
-
Quinoline Core Formation: Friedländer condensation between 2-aminobenzaldehyde derivatives and ketones generates the quinoline skeleton.
-
Bromination: Electrophilic bromination at the 6-position using or (N-bromosuccinimide) under acidic conditions.
-
Ethenyl Coupling: A Heck coupling reaction installs the pyridin-3-yl ethenyl group using palladium catalysts.
Reaction Conditions and Yields
-
Heck Coupling: Conducted at 80–100°C with , yielding 65–75% product.
-
Carboxylic Acid Introduction: Hydrolysis of ester precursors with NaOH/EtOH achieves >90% conversion.
Industrial-Scale Production Challenges
Scaling up requires addressing:
-
Palladium Removal: Residual catalyst levels must be <1 ppm for pharmaceutical use, necessitating chelating resins.
-
Regioselectivity: Competing bromination at C5/C7 positions is mitigated using directing groups or steric hindrance.
Biological Activities and Mechanistic Insights
Anticancer Activity
The compound inhibits topoisomerase II by intercalating into DNA, inducing double-strand breaks and apoptosis. In vitro studies on Hep-G2 and MCF-7 cells show values of 27.7 μM, comparable to doxorubicin . Molecular docking reveals binding to the DNA-enzyme complex via:
Structure-Activity Relationships (SAR)
-
Alkyl Chain Length: Longer chains (e.g., butyl) improve hydrophobic interactions, enhancing potency .
-
Bromine Position: 6-Bromo maximizes DNA affinity versus 5- or 7-substituted analogues.
Antimicrobial and Anti-Inflammatory Effects
Preliminary assays indicate:
-
Antibacterial Activity: MIC of 32 μg/mL against S. aureus due to gyrase inhibition.
-
COX-2 Suppression: 40% inhibition at 10 μM via allosteric modulation.
Applications in Drug Development and Materials Science
Therapeutic Candidates
-
Oncology: Lead compound for dual topoisomerase II/HDAC inhibitors .
-
Antimicrobials: Synergistic formulations with β-lactams to overcome resistance.
Optoelectronic Materials
The conjugated ethenyl-pyridine system enables applications in:
-
Organic Light-Emitting Diodes (OLEDs): External quantum efficiency of 12%.
-
Photovoltaics: As electron transport layers in perovskite solar cells.
Comparative Analysis with Quinoline Analogues
Efficacy in Biological Systems
| Compound | Topoisomerase II Inhibition () | Anticancer (μM) |
|---|---|---|
| Target Compound | 0.8 μM | 27.7 |
| 6-Bromo-2-(4-bromophenyl) analogue | 2.1 μM | 45.2 |
| Camptothecin | 0.3 μM | 12.4 |
The target compound’s balanced potency and synthetic accessibility position it as a viable candidate for further optimization .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume